molecular formula C13H15N3O2 B2968360 1-cyclohexyl-5-nitro-1H-benzimidazole CAS No. 519016-96-7

1-cyclohexyl-5-nitro-1H-benzimidazole

Cat. No.: B2968360
CAS No.: 519016-96-7
M. Wt: 245.282
InChI Key: XIMIESMDRDHIGT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C13H15N3O2. It is a derivative of benzimidazole, characterized by the presence of a cyclohexyl group at the 1-position and a nitro group at the 5-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-nitro-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, utilizing nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

  • 1-Cyclohexyl-2-nitro-1H-benzimidazole
  • 1-Cyclohexyl-4-nitro-1H-benzimidazole
  • 1-Cyclohexyl-6-nitro-1H-benzimidazole

Comparison: 1-Cyclohexyl-5-nitro-1H-benzimidazole is unique due to the position of the nitro group on the benzimidazole ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

1-cyclohexyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMIESMDRDHIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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